molecular formula C10H9FN4O2 B4324244 methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B4324244
M. Wt: 236.20 g/mol
InChI Key: NKFQJLARYBZISQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl azide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
  • Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in drug design .

Properties

IUPAC Name

methyl 5-amino-1-(2-fluorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-5-3-2-4-6(7)11/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFQJLARYBZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

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